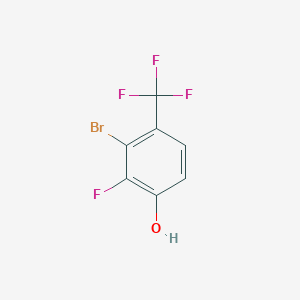
4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method has been used to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by the presence of the pyrrolidine ring . This ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel synthetic pathways to create derivatives of pyrrolidine-carboxylic acids, including structures similar to 4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid. These pathways involve one-pot condensations and cyclization reactions to form bicyclic systems, as well as the characterization of these compounds using techniques like IR, NMR, and mass spectrometry. Such synthetic strategies are crucial for the exploration of their biological activities and potential applications in drug development (Kharchenko, Detistov, & Orlov, 2008).
Biological Activity Prediction
The biological activity of synthesized compounds, akin to 4-(5-Bromofuran-2-yl)pyrrolidine-3-carboxylic acid derivatives, has been predicted using PASS (Prediction of Activity Spectra for Substances) methods. These predictions help in identifying potential therapeutic applications and guiding further experimental validations. The ability to predict biological activity from structural information is invaluable in pharmaceutical research, streamlining the drug discovery process for various diseases (Kharchenko, Detistov, & Orlov, 2008).
Chemical Modifications and Functionalizations
Chemical modifications and functionalizations of cyclic amines, including pyrrolidine derivatives, have been explored through redox-annulations with α,β-unsaturated carbonyl compounds. Such reactions lead to the formation of ring-fused pyrrolines, which can be further oxidized or reduced to yield pyrroles or pyrrolidines, respectively. These transformations are crucial for generating structurally diverse compounds for further evaluation of their chemical and biological properties (Kang, Richers, Sawicki, & Seidel, 2015).
Antimicrobial Activity
The exploration of antimicrobial activities of pyrrolidine derivatives is another area of research interest. Some studies focus on synthesizing new derivatives and testing their effectiveness against various bacteria and fungi. Such research has the potential to lead to the development of new antibiotics and antifungal agents, addressing the growing concern of antimicrobial resistance (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Mechanism of Action
Target of Action
The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to interact with their targets in a variety of ways, including through the phenomenon of “pseudorotation”, which refers to the non-planarity of the ring . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds containing the pyrrolidine ring have been found to influence a variety of biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds containing the pyrrolidine ring have been found to have a variety of biological effects .
Action Environment
The environment can significantly influence the action of many compounds, and this is likely to be the case for 4-(5-bromofuran-2-yl)pyrrolidine-3-carboxylic acid as well .
Future Directions
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on the design of new pyrrolidine compounds, taking into account the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .
properties
IUPAC Name |
4-(5-bromofuran-2-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-8-2-1-7(14-8)5-3-11-4-6(5)9(12)13/h1-2,5-6,11H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJFAHYPSPUJNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




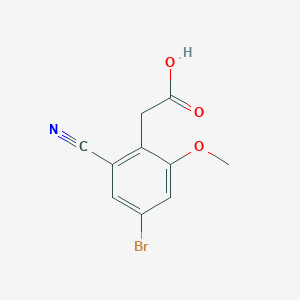



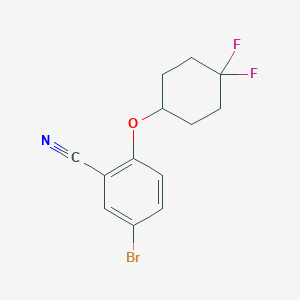
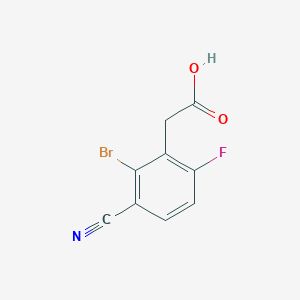
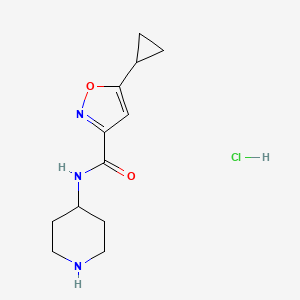

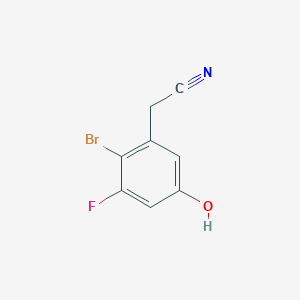
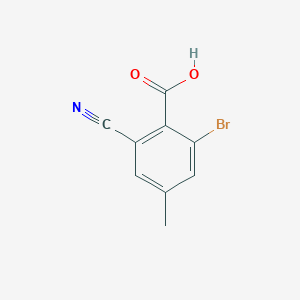
![2-[2-Bromo-5-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477906.png)

